methyl 2-ethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylate
Overview
Description
“Methyl 2-ethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylate” is a chemical compound with the CAS Number: 1565845-65-9 . It has a molecular weight of 218.26 . The IUPAC name for this compound is "methyl 2-ethyl-1-methyl-1H-benzo[d]imidazole-5-carboxylate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C12H14N2O2/c1-4-11-13-9-7-8 (12 (15)16-3)5-6-10 (9)14 (11)2/h5-7H,4H2,1-3H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 110 - 112 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Green Chemistry
- Practical Synthesis of 5,5′-Methylene-bis(benzotriazole): This study highlights a green chemistry approach to synthesize 5,5′-Methylene-bis(benzotriazole), a compound used in metal passivators and light-sensitive materials. It suggests the importance of environmentally benign synthesis processes for related compounds (Gu et al., 2009).
Environmental Impact and Fate
- Parabens in Aquatic Environments: While not directly related to the target compound, this review provides insights into the environmental fate and behavior of parabens, highlighting concerns about emerging contaminants and their persistence in aquatic systems (Haman et al., 2015).
Molecular Chemistry and Properties
- Benzimidazole and Benzothiazole Compounds: A review focused on the chemistry and properties of compounds containing benzimidazole and benzothiazole, indicating their diverse applications in spectroscopy, magnetic properties, and biological activity. This could suggest potential research directions for similar heterocyclic compounds (Boča et al., 2011).
Anticancer and Antimicrobial Applications
- Synthetic Utilities of O-Phenylenediamines: This comprehensive review discusses the synthesis of benzimidazoles, quinoxalines, and benzo[diazepines from o-phenylenediamines, which might offer a framework for understanding the synthesis and applications of complex heterocyclic compounds in pharmaceuticals (Ibrahim, 2011).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-ethyl-1-methylbenzimidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-4-11-13-9-7-8(12(15)16-3)5-6-10(9)14(11)2/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIMYCXFVZXSPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1C)C=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163015 | |
Record name | 1H-Benzimidazole-5-carboxylic acid, 2-ethyl-1-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565845-65-9 | |
Record name | 1H-Benzimidazole-5-carboxylic acid, 2-ethyl-1-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1565845-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-5-carboxylic acid, 2-ethyl-1-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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